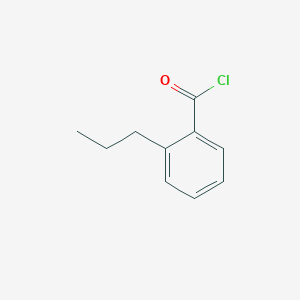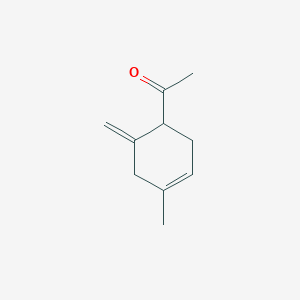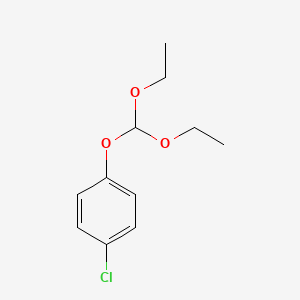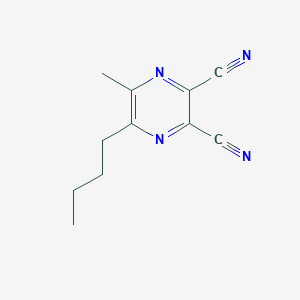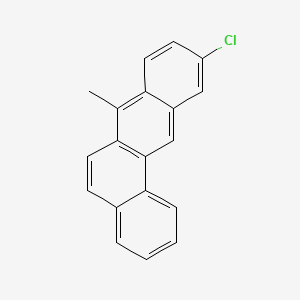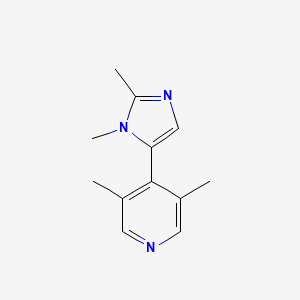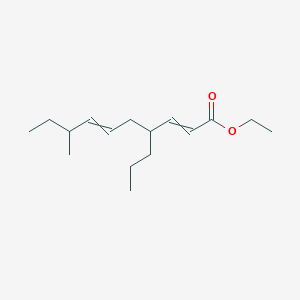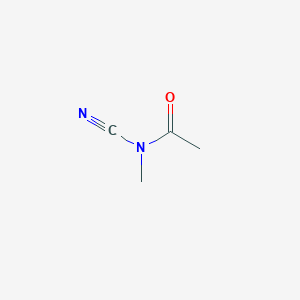
N-Cyano-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-N-methylacetamide is an organic compound with the molecular formula C4H6N2O. It is a derivative of acetamide, where the hydrogen atom on the nitrogen is replaced by a cyano group (–CN) and a methyl group (–CH3). This compound is known for its applications in organic synthesis, particularly in the formation of heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyano-N-methylacetamide can be synthesized through various methods. One common method involves the reaction of methyl cyanoacetate with different amines. For instance, the direct treatment of methyl cyanoacetate with amines at room temperature without solvent can yield N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of alkyl cyanoacetates and substituted aryl or heteryl amines under various reaction conditions. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods .
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N-methylacetamide undergoes several types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions with various reagents.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Condensation Reactions: These reactions often involve bidentate reagents to form heterocyclic compounds.
Substitution Reactions: Common reagents include alkyl halides and other electrophiles.
Major Products
The major products formed from these reactions are often heterocyclic compounds, which are valuable in pharmaceutical and chemical research .
Scientific Research Applications
N-Cyano-N-methylacetamide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mechanism of Action
The mechanism of action of N-Cyano-N-methylacetamide involves its ability to participate in various chemical reactions due to the presence of the cyano and carbonyl groups. These functional groups make the compound highly reactive, allowing it to form stable intermediates and products in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-Methylcyanoacetamide: Similar in structure but lacks the cyano group.
N-Cyanoacetamide: Similar but without the methyl group.
Uniqueness
N-Cyano-N-methylacetamide is unique due to the presence of both the cyano and methyl groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Properties
CAS No. |
87718-98-7 |
|---|---|
Molecular Formula |
C4H6N2O |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
N-cyano-N-methylacetamide |
InChI |
InChI=1S/C4H6N2O/c1-4(7)6(2)3-5/h1-2H3 |
InChI Key |
IYQDAZMADIGFIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



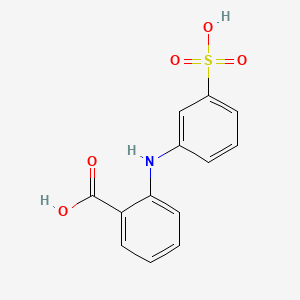
![Azeto[1,2-A]benzimidazole](/img/structure/B13798211.png)
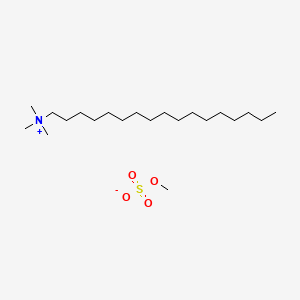
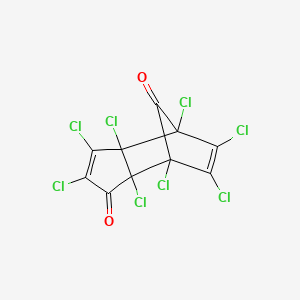
![4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate](/img/structure/B13798236.png)

